N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that incorporates both indole and tetrazole moieties. The indole nucleus is a common structural motif in many bioactive compounds, known for its diverse biological activities. The addition of a tetrazole ring further enhances its potential for various applications in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling of the Indole and Tetrazole Derivatives: The final step involves coupling the indole and tetrazole derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the tetrazole ring.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Contains a nicotinamide moiety instead of a benzamide.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole rings, which confer distinct biological activities and chemical properties. This combination enhances its potential for diverse applications in medicinal chemistry and drug design.
Properties
Molecular Formula |
C19H17FN6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17FN6O/c1-12-23-24-25-26(12)16-4-2-3-13(9-16)19(27)21-8-7-14-11-22-18-6-5-15(20)10-17(14)18/h2-6,9-11,22H,7-8H2,1H3,(H,21,27) |
InChI Key |
JYVQCPYAQVIOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.